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molecular formula C8H6ClNOS B8427968 (6-Chlorobenzo[d]isothiazol-3-yl)methanol

(6-Chlorobenzo[d]isothiazol-3-yl)methanol

Cat. No. B8427968
M. Wt: 199.66 g/mol
InChI Key: JMVIWBYLOJQWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106066B2

Procedure details

Potassium permanganate (1.69 mmol) was added in several batches a solution of (6-chlorobenzo[d]isothiazol-3-yl)methanol (2.50 mmol) in water (3 mL). Potassium carbonate (2.90 mmol) was added and the reaction mixture was maintained for 30 min at 25° C. The insoluble materials were removed by filtration and the aqueous layer was extracted with ethyl acetate (3×10 mL). The pH of the aqueous layer was adjusted to 3-4 by the addition of 1 N hydrochloric acid and the reaction mixture was maintained for 10 min. The solids were collected by filtration to provide 6-chlorobenzo[d]isothiazole-3-carboxylic acid in 15% yield as a white solid.
Quantity
1.69 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2.9 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=O.[K+].[Cl:7][C:8]1[CH:18]=[CH:17][C:11]2[C:12]([CH2:15][OH:16])=[N:13][S:14][C:10]=2[CH:9]=1.C(=O)([O-])[O-:20].[K+].[K+]>O>[Cl:7][C:8]1[CH:18]=[CH:17][C:11]2[C:12]([C:15]([OH:20])=[O:16])=[N:13][S:14][C:10]=2[CH:9]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
1.69 mmol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
2.5 mmol
Type
reactant
Smiles
ClC1=CC2=C(C(=NS2)CO)C=C1
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.9 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble materials were removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×10 mL)
ADDITION
Type
ADDITION
Details
The pH of the aqueous layer was adjusted to 3-4 by the addition of 1 N hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was maintained for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(C(=NS2)C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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